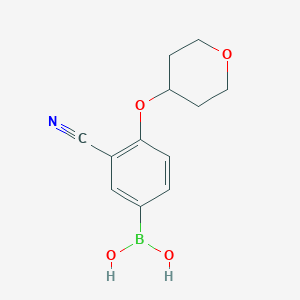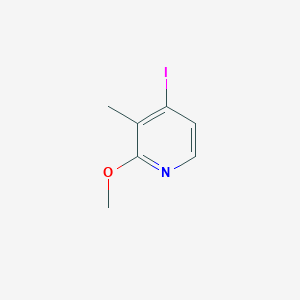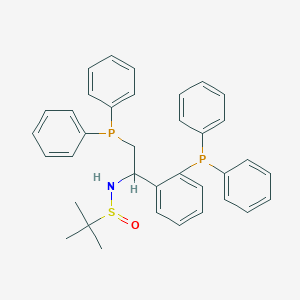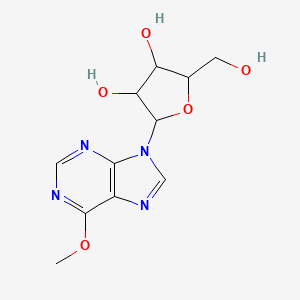![molecular formula C9H8N2O2 B12505512 1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12505512.png)
1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with a carboxylic acid functional group at the 5-position. The presence of these functional groups and the fused ring system endows the compound with unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves the reaction of pyrrole with substituted aldehydes under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehydes at 50°C to obtain the desired compounds . The reaction conditions, including temperature and choice of reagents, are crucial for achieving high yields and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for scalability, cost-effectiveness, and environmental considerations. Industrial methods may involve continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activity.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce their migration and invasion capabilities.
Vergleich Mit ähnlichen Verbindungen
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical properties and biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with a fused ring system, often used in medicinal chemistry for their diverse biological activities.
Uniqueness: 1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying complex biological processes.
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
1-methylpyrrolo[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-4-6-8(11)3-2-7(10-6)9(12)13/h2-5H,1H3,(H,12,13) |
InChI-Schlüssel |
YTRUDRAHUPNZNX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






methanone](/img/structure/B12505461.png)

![methyl 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12505472.png)
![2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12505475.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(propan-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505497.png)
![zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12505500.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12505505.png)

![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)
